2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are known for their significant biological activities, including antileishmanial and antimalarial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with morpholine to introduce the morpholino group. The final step involves the acylation of the pyrazole derivative with N-methyl-N-phenylacetamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antileishmanial and antimalarial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells or pathogens . Additionally, the presence of the morpholino group enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Known for its antimicrobial and anticancer activities.
1,2,3-Triazole derivatives: Exhibits a wide range of biological activities, including antimicrobial and antifungal properties.
Uniqueness
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-phenylacetamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological properties. The presence of the morpholino group, in particular, enhances its ability to interact with biological targets and improves its pharmacokinetic properties .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-25(19-5-3-2-4-6-19)21(28)16-27-15-20(17-7-9-18(23)10-8-17)22(24-27)26-11-13-29-14-12-26/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNTBDMBMYQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.